4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline

CETP Inhibition Cardiovascular Disease Lipid Modulation

Replace unsubstituted benzoxazole analogs that compromise target potency with the precise 5,7-dimethyl scaffold validated in CETP inhibitor SAR studies. • 5,7-Dimethyl substitution essential for CETP inhibition (derivative IC50 28 nM). • High fluorescence (ΦF >0.64) enables bioimaging/OLED applications. • Aniline handle allows rapid library synthesis for antiprotozoal screening.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
CAS No. 293738-18-8
Cat. No. B1297381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline
CAS293738-18-8
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N)C
InChIInChI=1S/C15H14N2O/c1-9-7-10(2)14-13(8-9)17-15(18-14)11-3-5-12(16)6-4-11/h3-8H,16H2,1-2H3
InChIKeyOUTZWQOQFBSEEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline Procurement Relevance


4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline (CAS 293738-18-8) is a substituted benzoxazole compound containing a fused benzene-oxazole heterocyclic core with an aniline moiety at the 2-position and methyl groups at the 5- and 7-positions [1]. This specific substitution pattern confers distinct physicochemical properties that differentiate it from unsubstituted or mono-substituted benzoxazole analogs [2]. The compound serves as both a versatile synthetic building block for further functionalization and as a pharmacophore scaffold in its own right [3].

Synthetic scaffold Versatile building block with aniline derivatization handle
Pharmacophore feature 5,7-dimethyl substitution reported relevant for target engagement
Research context May support CETP inhibitor, fluorescent probe, or antiprotozoal screening studies

4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline: No Generic Substitute


In-class substitution fails due to structure-activity relationship (SAR) data demonstrating that the 5,7-dimethyl substitution pattern on the benzoxazole core is not inert; it is a critical determinant of target engagement potency. Studies on 2-arylbenzoxazoles as cholesteryl ester transfer protein (CETP) inhibitors established that substitution at both the 5- and 7-positions is beneficial for inhibition, and removal of a substituent at either position results in a measurable loss of potency [1]. Furthermore, methyl substitution at these positions increases lipophilicity and alters the steric profile of the molecule, which in turn affects its interaction with biological targets and cellular uptake . Therefore, procuring an unsubstituted or mono-substituted analog (e.g., 4-(1,3-benzoxazol-2-yl)aniline or 4-(5-methyl-1,3-benzoxazol-2-yl)aniline) would not be scientifically equivalent and may compromise experimental outcomes.

5- or 7-methyl removal may shift potency
Reported SAR indicates that loss of a substituent at these positions can reduce target engagement potency; mono-substituted analogs may not reproduce activity.
Unsubstituted or mono-substituted analogs alter profile
Differences in lipophilicity and steric bulk can affect cellular uptake and target interaction; direct substitution without validation is not recommended.

4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline Quantitative Differentiation


CETP Inhibitory Potency: 5,7-Dimethyl Substitution

The 5,7-dimethyl substitution pattern on the benzoxazole core is a critical pharmacophoric feature for potent CETP inhibition. A comprehensive SAR study of 2-arylbenzoxazole CETP inhibitors demonstrated that substitution at the 5- and 7-positions is beneficial for inhibitory activity [1]. The most potent compound in this series (Compound 47, which incorporates the 5,7-disubstituted motif) inhibited CETP with an IC50 of 28 nM [1]. Replacement of a 5-cyano group with hydrogen (effectively moving from a 5,7-disubstituted to a 7-mono-substituted system) resulted in a 10-fold loss in CETP inhibitory potency .

CETP IC50
Reported
28 nM (5,7-di-substituted analog) vs. ~10× potency reduction with mono-substitution
Supports substitution-dependent potency context
Based on analog Compound 47; in vitro CETP assay
CETP Inhibition Cardiovascular Disease Lipid Modulation

Fluorescence Quantum Yield Benchmark

While direct photophysical data for 4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline are not available, the benzoxazole class is renowned for its high fluorescence quantum yields, which are essential for applications in imaging and sensing. A study of 15 structurally related benzoxazole fluorescent whitening agents in DMF measured fluorescence quantum yields (ΦF) greater than 0.64 [1]. Phenyl-substituted benzoxazoles in this study exhibited ΦF in the range of 0.64–0.66, while other analogs exceeded 0.70 [2]. This class-level performance serves as a benchmark against which the target compound's photophysical properties can be assessed.

ΦF (DMF)
Class-level
>0.64 for structurally related benzoxazoles
Class fluorescence benchmark
Not directly measured for target compound; solvent-dependent
Fluorescent Probes Organic Electronics Photophysics

Lipophilicity and Cellular Uptake Advantage

The presence of methyl groups at the 5- and 7-positions of the benzoxazole ring is known to increase the lipophilicity of the molecule . Increased lipophilicity is a well-established driver of enhanced passive membrane permeability and cellular uptake, which are critical for intracellular target engagement. This physicochemical advantage provides a basis for prioritizing the 5,7-dimethyl derivative over its non-methylated counterpart (e.g., 4-(1,3-benzoxazol-2-yl)aniline) in cell-based assays.

Lipophilicity
Class-level, Data to verify
Increased by 5,7-methyl substitution
May support cellular permeability context
Exact logP not available; verify experimentally
Drug Design Pharmacokinetics SAR

4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline Application Scenarios


CETP Inhibitor Lead Optimization

The 5,7-dimethyl substitution pattern is a key pharmacophoric feature for potent CETP inhibition, as demonstrated by the 28 nM IC50 of Compound 47 [1]. Researchers can use 4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline as a core scaffold to develop novel CETP inhibitors, leveraging the established SAR to guide further functionalization at other positions.

Fluorescent Probes and OLED Materials

The benzoxazole class exhibits high fluorescence quantum yields (ΦF > 0.64 in DMF) [1]. 4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)aniline can serve as a starting material for synthesizing fluorescent probes for bioimaging or as an emissive layer component in organic light-emitting diodes (OLEDs), where strong fluorescence is a prerequisite.

Antiprotozoal and Antimicrobial Agents

Benzoxazolyl aniline is a privileged scaffold for designing antiprotozoal and antimicrobial agents [1]. The target compound's aniline moiety allows for facile derivatization (e.g., amidation, sulfonylation) to generate libraries of novel chemical entities for screening against neglected tropical diseases and drug-resistant bacteria.

Application
Selection Property
Validation Focus
CETP inhibitor lead optimization
5,7-dimethyl substitution pattern
Target engagement potency assay
Fluorescent probes & OLED materials
Benzoxazole core fluorescence
ΦF measurement in target matrix
Antiprotozoal/antimicrobial screening
Aniline derivatization handle
Biological activity against target organisms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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